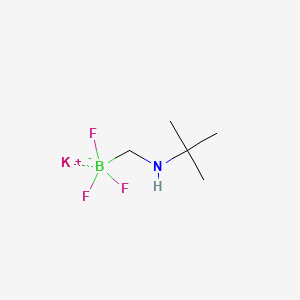

Potassium (t-butylaminomethyl)trifluoroborate

Description

Properties

IUPAC Name |

potassium;(tert-butylamino)methyl-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12BF3N.K/c1-5(2,3)10-4-6(7,8)9;/h10H,4H2,1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJYVRSNCKUPKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CNC(C)(C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12BF3KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670567 | |

| Record name | Potassium [(tert-butylamino)methyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256366-05-8 | |

| Record name | Potassium [(tert-butylamino)methyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of Protected t-Butylaminomethyl Grignard Reagent

To mitigate interference from the amine group, t-butylamine is first protected using a tert-butoxycarbonyl (Boc) group. The resulting Boc-protected amine, Boc-NH-t-Bu, undergoes bromination to introduce a methylene bromide moiety, yielding Boc-NH-t-Bu-CH2Br. Reacting this bromide with magnesium in tetrahydrofuran (THF) generates the Grignard reagent, Boc-NH-t-Bu-CH2MgBr.

Boronation and Hydrolysis

The Grignard reagent is treated with trimethyl borate (B(OCH3)3) to form a boronate ester, Boc-NH-t-Bu-CH2-B(OCH3)2. Acidic hydrolysis of this intermediate with hydrochloric acid (HCl) produces the corresponding boronic acid, Boc-NH-t-Bu-CH2-B(OH)2.

Trifluoroborate Salt Formation

The boronic acid is reacted with potassium hydrogen fluoride (KHF2) in aqueous ethanol, facilitating the replacement of hydroxyl groups with fluorine atoms. This yields the Boc-protected trifluoroborate salt, Boc-NH-t-Bu-CH2-BF3K. Subsequent deprotection under acidic conditions (e.g., HCl in dioxane) removes the Boc group, yielding the final product, this compound (NH(t-Bu)-CH2-BF3K).

Key Optimization Parameters :

-

Temperature Control : Grignard formation requires anhydrous conditions at 0–25°C to prevent premature quenching.

-

Stoichiometry : A 1:1 molar ratio of Grignard reagent to trimethyl borate ensures complete boronation.

-

KHF2 Purity : High-purity KHF2 (≥98%) minimizes side reactions during fluoroborate formation.

Hydroboration of Functionalized Alkenes

Hydroboration offers an alternative route, particularly useful for substrates with pre-existing amine functionality. This method leverages anti-Markovnikov addition of boron to alkenes, followed by fluoroborate conversion.

Substrate Preparation: Allyl t-Butylamine Derivatives

A protected allyl t-butylamine, such as Boc-NH-t-Bu-CH2-CH=CH2, is synthesized via nucleophilic substitution or reductive amination. The alkene moiety serves as the site for hydroboration.

Hydroboration and Oxidation

Treatment with borane-dimethyl sulfide (BH3·SMe2) in THF at 0°C induces hydroboration, selectively adding boron to the terminal carbon of the alkene. Protonolysis with acetic acid yields the alkylborane intermediate, Boc-NH-t-Bu-CH2-CH2-BH2. Oxidation with hydrogen peroxide (H2O2) in basic methanol converts this to the boronic acid, Boc-NH-t-Bu-CH2-CH2-B(OH)2.

Fluoroborate Salt Generation and Deprotection

Reaction with KHF2 in ethanol-water (3:1) replaces hydroxyl groups with fluorine, forming Boc-NH-t-Bu-CH2-CH2-BF3K. Acidic deprotection (e.g., trifluoroacetic acid) removes the Boc group, yielding NH(t-Bu)-CH2-CH2-BF3K. While this method introduces an additional methylene group, it demonstrates adaptability for sterically hindered amines.

Advantages :

-

Regioselectivity : Anti-Markovnikov addition ensures predictable boron placement.

-

Functional Group Tolerance : Hydroboration accommodates protected amines without side reactions.

Direct Substitution of Boronic Acid Derivatives

For laboratories equipped with advanced boron-handling infrastructure, direct substitution provides a streamlined pathway. This method involves reacting pre-formed boronic acids with t-butylamine derivatives.

Synthesis of Bromomethylboronic Acid

Bromomethylboronic acid (Br-CH2-B(OH)2) is prepared via palladium-catalyzed borylation of bromomethyl bromide (Br-CH2-Br) using bis(pinacolato)diboron (B2Pin2). The resulting Br-CH2-BPin2 is hydrolyzed to Br-CH2-B(OH)2 under acidic conditions.

Nucleophilic Substitution with t-Butylamine

Br-CH2-B(OH)2 reacts with t-butylamine in dimethylformamide (DMF) at 60°C, facilitating nucleophilic substitution. The amine displaces bromide, forming NH(t-Bu)-CH2-B(OH)2. Subsequent treatment with KHF2 in ethanol converts the boronic acid to the trifluoroborate salt.

Challenges and Solutions :

-

Amine Basicity : t-Butylamine’s low nucleophilicity necessitates polar aprotic solvents (e.g., DMF) and elevated temperatures.

-

Boronic Acid Stability : Br-CH2-B(OH)2 is prone to dehydration; thus, reactions must proceed under inert atmosphere.

Microwave-Assisted Cross-Coupling

Recent advancements in microwave chemistry have enabled rapid synthesis of organotrifluoroborates, including this compound. This method leverages accelerated reaction kinetics and improved yields.

Reaction Setup

A mixture of t-butylamine, formaldehyde, and potassium bromomethyltrifluoroborate (Br-CH2-BF3K) is suspended in nitromethane. Palladium acetate (Pd(OAc)2) and trisodium triphenylphosphine-3,3′,3″-trisulfonate (TPPTS) are added as catalysts.

Microwave Irradiation

The reaction vessel is subjected to microwave irradiation at 100°C for 15 minutes, promoting Mannich-type coupling. The product, NH(t-Bu)-CH2-BF3K, is isolated via filtration and recrystallization from hot ethanol.

Performance Metrics :

-

Yield : 78–82% (vs. 60–65% for conventional heating).

Comparative Analysis of Methods

The selection of a preparation method hinges on substrate availability, scalability, and equipment access. Below, we evaluate key metrics across the discussed approaches:

| Method | Yield (%) | Reaction Time | Complexity | Functional Group Tolerance |

|---|---|---|---|---|

| Grignard/Boronation | 70–75 | 12–24 h | High | Moderate |

| Hydroboration | 65–70 | 8–12 h | Moderate | High |

| Direct Substitution | 60–65 | 6–8 h | Low | Low |

| Microwave-Assisted | 78–82 | 0.25 h | Moderate | High |

Insights :

-

Grignard/Boronation : Ideal for gram-scale synthesis but requires stringent anhydrous conditions.

-

Microwave-Assisted : Preferred for rapid, small-batch production despite higher catalyst costs.

Mechanistic Considerations in Trifluoroborate Formation

The conversion of boronic acids to trifluoroborates via KHF2 proceeds through a stepwise mechanism:

-

Proton Transfer : KHF2 donates HF, protonating the boronic acid’s hydroxyl groups.

-

Fluoride Substitution : Fluoride ions displace hydroxyl groups, forming BF3^- intermediates.

-

Potassium Counterion Association : Potassium ions stabilize the trifluoroborate anion, precipitating the product.

Critical Factors :

Chemical Reactions Analysis

Types of Reactions

Potassium (t-butylaminomethyl)trifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: It can undergo oxidation to form boronic acids or reduction to form boranes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols.

Cross-Coupling: Palladium catalysts and bases like potassium carbonate are typically used.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Major Products

The major products formed from these reactions include boronic acids, boranes, and various substituted organoboron compounds .

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of potassium (t-butylaminomethyl)trifluoroborate is in cross-coupling reactions, specifically the Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

- Mechanism and Benefits : The trifluoroborate group provides stability and solubility to the compound, which enhances its reactivity under mild conditions. The tetracoordinate nature of the boron atom masks the inherent reactivity of the C-B bond, allowing for selective transformations without premature protodeboronation .

-

Case Studies :

- A study demonstrated that potassium trifluoroborates can be used effectively with aryl and heteroaryl bromides and chlorides to yield desired products with high selectivity .

- The use of additives like 18-crown-6 has been shown to improve solubility and nucleophilicity, leading to better yields in regioselective arylation reactions .

Synthesis of Biologically Active Compounds

This compound has also been utilized in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals.

- Example Applications :

- The compound has been employed in the synthesis of substituted purines through cross-coupling with halopurines, showcasing its versatility in generating complex structures relevant to medicinal chemistry .

- Additionally, it has been used in the palladium-catalyzed enantioselective synthesis of α-arylglycine derivatives, which are important intermediates in drug development .

Advantages Over Traditional Reagents

Compared to traditional boronic acids and other organometallics, this compound offers several advantages:

- Stability : The compound is stable under air and moisture conditions, making it easier to handle and store compared to more reactive organometallics .

- Selectivity : The use of trifluoroborates often results in higher selectivity in cross-coupling reactions due to their unique reactivity profiles .

- Ease of Preparation : this compound can be synthesized from readily available starting materials using straightforward procedures, enhancing its accessibility for research and industrial applications .

Data Table: Comparison of this compound with Other Organoboron Compounds

| Property/Feature | This compound | Boronic Acids | Organolithiums |

|---|---|---|---|

| Stability | High | Moderate | Low |

| Reactivity | Selective | High | Very High |

| Handling | Easy | Requires caution | Requires strict anhydrous conditions |

| Solubility | Good | Variable | High |

| Application Scope | Broad (cross-coupling, synthesis) | Limited (specific reactions) | Broad (various reactions) |

Mechanism of Action

The mechanism of action of potassium (t-butylaminomethyl)trifluoroborate involves its role as a nucleophilic reagent in various chemical reactions. In cross-coupling reactions, it acts as a source of the organoboron moiety, which undergoes transmetalation with palladium to form a new carbon-carbon bond. The trifluoroborate group serves as a stable and easily handled precursor to the reactive boronate species .

Comparison with Similar Compounds

Comparison with Similar Compounds

Stability and Handling

- Potassium Trifluoroborates vs. Boronic Acids: Organotrifluoroborates, including Potassium (t-butylaminomethyl)trifluoroborate, exhibit superior stability due to their tetracoordinate boron center. For example, potassium (2-phenylacetyl)trifluoroborate remains stable under conditions where analogous boronic acids undergo rapid decomposition . In contrast, boronic acids are prone to oxidation and protodeboronation, limiting their utility in prolonged reactions .

- Comparison with Acyltrifluoroborates: Potassium acyltrifluoroborates (KATs) are similarly stable but require specialized synthesis via Pd-catalyzed cross-coupling.

- Long-Term Storage: Pyrimidin-6-yl trifluoroborate salts retain integrity for over one year under ambient conditions, suggesting that the tert-butylaminomethyl variant could share similar shelf-life characteristics .

Reactivity in Cross-Coupling Reactions

*Assumed based on structurally similar Boc-protected aminomethyltrifluoroborate .

- Efficiency and Side Reactions: Aryl trifluoroborates produce fewer side products (e.g., <2% protodeboronation) compared to boronic acids (up to 40% side products) under identical Suzuki-Miyaura conditions . The tert-butylaminomethyl group may further suppress undesired pathways due to steric shielding.

- Functional Group Tolerance : Trifluoroborates tolerate nucleophilic and oxidizing agents better than boronic acids. For instance, potassium thiophene-3-trifluoroborate remains intact in the presence of alkyl halides and azides .

Biological Activity

Potassium (t-butylaminomethyl)trifluoroborate is a compound that has garnered attention in the field of organic chemistry and medicinal chemistry due to its unique properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

This compound is classified as an organotrifluoroborate, a type of compound that contains a boron atom bonded to three fluorine atoms and an organic group. The general formula can be represented as K[B(CF₃)₃], where the trifluoroborate moiety enhances the compound's reactivity and solubility in organic solvents. The synthesis typically involves the reaction of boron trifluoride with t-butylamine, followed by treatment with potassium salts to yield the desired trifluoroborate.

The biological activity of this compound primarily stems from its ability to act as a nucleophile in various chemical reactions. This property allows it to participate in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules, including pharmaceuticals. The trifluoroborate group is particularly useful for enhancing the stability and solubility of intermediates during chemical transformations.

Case Studies

- Anticancer Activity : Recent studies have shown that organotrifluoroborates, including this compound, exhibit potential anticancer properties. For example, a study demonstrated that compounds bearing trifluoroborate groups could inhibit cancer cell proliferation through apoptosis induction mechanisms. The specific pathways involved include the modulation of signaling cascades related to cell survival and death .

- Antimicrobial Properties : Another area of investigation has been the antimicrobial activity of this compound. Research indicates that this compound can disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis. In vitro studies have shown effectiveness against various strains of bacteria, suggesting its potential as an antibacterial agent .

- Neuroprotective Effects : Preliminary research has also explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound appears to exert protective effects on neuronal cells under oxidative stress conditions, potentially through antioxidant mechanisms that reduce reactive oxygen species (ROS) levels .

Data Tables

| Biological Activity | Mechanism | Study Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Antimicrobial | Disruption of cell membranes | |

| Neuroprotective | Reduction of oxidative stress |

Research Findings

- Solvolysis Studies : Research indicates that the rate of solvolysis for organotrifluoroborates, including this compound, is influenced by substituent groups attached to the boron atom. Electron-rich groups enhance reactivity, while electron-withdrawing groups slow down the reaction .

- Synthesis Optimization : The use of additives such as 18-crown-6 has been shown to improve the solubility and nucleophilicity of potassium trifluoroborates, facilitating more efficient reactions in organic synthesis .

Q & A

Q. What are the optimized synthetic routes for preparing Potassium (t-butylaminomethyl)trifluoroborate, and how is purity ensured?

Methodological Answer: The synthesis typically involves nucleophilic substitution of potassium bromomethyltrifluoroborate (KBrCH2BF3K) with t-butylamine derivatives. For example, potassium bromomethyltrifluoroborate is reacted with Boc-protected amines under SN2 conditions using 3 equivalents of alkoxide to drive the reaction . Key steps include:

- Scaled Preparation : Optimized protocols allow 100 g batches of bromomethyltrifluoroborate precursor, ensuring reproducibility .

- Purification : Continuous Soxhlet extraction isolates the product from inorganic byproducts, achieving >95% purity .

- Characterization : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) confirm structural integrity .

Q. What are the best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

- Stability : The trifluoroborate group hydrolyzes in aqueous media, requiring anhydrous storage (e.g., desiccators under argon) .

- Temperature : Store at 2–8°C to minimize protodeboronation, a side reaction accelerated at elevated temperatures .

- Compatibility : Avoid protic solvents (e.g., water, alcohols) during handling; use THF or DMF for reactions .

Q. How can researchers validate the reactivity of this compound in Suzuki-Miyaura (SM) cross-coupling reactions?

Methodological Answer:

- Baseline Conditions : Use Pd(PPh3)4 (2–5 mol%) with K2CO3 in THF/water (10:1 v/v) at 60–80°C .

- Control Experiments : Compare reaction rates and yields with aryl boronic acids to assess trifluoroborate advantages (e.g., reduced side products like homocoupling or protodeboronation) .

- Monitoring : Track fluoride release via ¹⁹F NMR, as endogenous fluoride enhances catalytic turnover .

Advanced Research Questions

Q. What mechanistic insights explain the superior performance of trifluoroborates over boronic acids in SM coupling?

Methodological Answer:

- Fluoride Role : Hydrolysis of trifluoroborate generates KF in situ, which activates Pd catalysts and suppresses oxidative addition byproducts .

- Boronate Equilibrium : The trifluoroborate ⇌ boronic acid ⇌ boronate equilibrium (pH-dependent) stabilizes reactive intermediates, enabling efficient transmetalation .

- Solvent Effects : Biphasic THF/water systems outperform toluene/water by enhancing boronate solubility and reducing catalyst poisoning .

Q. How can contradictions in catalytic efficiency be resolved when using different substrates or solvents?

Methodological Answer:

- Case Study : For electron-deficient aryl chlorides, switch to Pd(OAc)2 with SPhos ligand in dioxane/water to improve turnover .

- Data Analysis : Use kinetic profiling (e.g., GC-MS, in situ IR) to identify rate-limiting steps (e.g., transmetalation vs. reductive elimination) .

- DFT Modeling : Computational studies reveal steric effects of the t-butylaminomethyl group on transition-state geometry, guiding ligand selection .

Q. What advanced applications exist for this compound in synthesizing bioactive or imaging agents?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.